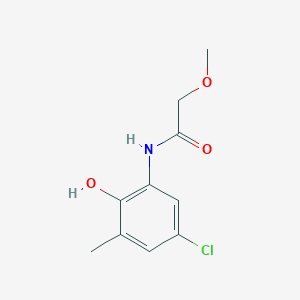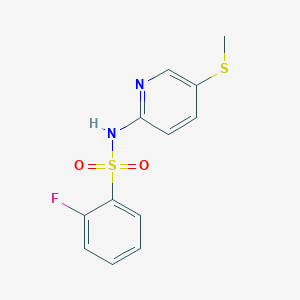
N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用机制
N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide selectively binds to the active site of BTK and inhibits its kinase activity, which is essential for B-cell receptor signaling. This results in the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are crucial for the survival and proliferation of B-cells. N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide also induces apoptosis in B-cell malignancies by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, including CLL, MCL, and DLBCL. In addition, N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide has demonstrated anti-inflammatory effects in preclinical models of autoimmune diseases, including rheumatoid arthritis and lupus. N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide has also been shown to improve survival and reduce disease burden in preclinical models of graft-versus-host disease (GVHD).
实验室实验的优点和局限性
N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide has several advantages as a research tool, including its selectivity for BTK and its potent anti-tumor and anti-inflammatory effects. However, N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
未来方向
There are several potential future directions for research on N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide, including:
1. Clinical trials in patients with B-cell malignancies, autoimmune diseases, and inflammatory disorders.
2. Combination therapy with other targeted therapies or chemotherapy agents to enhance the anti-tumor activity of N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide.
3. Development of more potent and selective BTK inhibitors based on the structure of N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide.
4. Investigation of the role of BTK in other cell types and signaling pathways.
5. Exploration of the potential of N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide as a therapeutic target for other diseases, such as Alzheimer's disease and multiple sclerosis.
In conclusion, N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide is a promising small molecule inhibitor that selectively targets BTK and has potent anti-tumor and anti-inflammatory effects. Further research is needed to fully understand the potential of N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide as a therapeutic agent for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
合成方法
The synthesis of N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide involves a multi-step process that starts with the reaction of 5-methylsulfanylpyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with thiophene-2-amine to yield the desired product, which is subsequently sulfonated with chlorosulfonic acid to obtain N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide.
科学研究应用
N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have demonstrated that N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies.
属性
IUPAC Name |
N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S3/c1-15-8-4-5-9(11-7-8)12-17(13,14)10-3-2-6-16-10/h2-7H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPUJQVLXBCUHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(C=C1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one](/img/structure/B7594169.png)

![N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7594175.png)


![1-(2-Tert-butylsulfinylethyl)-3-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B7594206.png)

![N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide](/img/structure/B7594221.png)

![4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B7594226.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide](/img/structure/B7594234.png)


